L-Valyl-L-seryl-L-seryl-L-alanyl-L-seryl-L-threonyl-L-lysylglycyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Valyl-L-seryl-L-seryl-L-alanyl-L-seryl-L-threonyl-L-lysylglycyl-L-proline is a complex peptide compound composed of multiple amino acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-seryl-L-seryl-L-alanyl-L-seryl-L-threonyl-L-lysylglycyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then expresses the peptide. The peptide is subsequently purified using chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
L-Valyl-L-seryl-L-seryl-L-alanyl-L-seryl-L-threonyl-L-lysylglycyl-L-proline can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in serine and threonine residues can be oxidized to form aldehydes or ketones.
Reduction: The peptide can be reduced using reducing agents like DTT (dithiothreitol) to break disulfide bonds if present.
Substitution: Amino groups in lysine can undergo substitution reactions with acylating agents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Acylating agents like acetic anhydride or succinic anhydride.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Reduced peptide with broken disulfide bonds.
Substitution: Acylated peptide derivatives.
Wissenschaftliche Forschungsanwendungen
L-Valyl-L-seryl-L-seryl-L-alanyl-L-seryl-L-threonyl-L-lysylglycyl-L-proline has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications in drug development and delivery systems.
Industry: Utilized in the production of peptide-based materials and coatings.
Wirkmechanismus
The mechanism of action of L-Valyl-L-seryl-L-seryl-L-alanyl-L-seryl-L-threonyl-L-lysylglycyl-L-proline involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and influencing cellular functions. The exact pathways and targets depend on the specific context and application of the peptide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Valyl-L-seryl-L-threonyl-L-leucyl-L-seryl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-threonine
- L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl
Uniqueness
L-Valyl-L-seryl-L-seryl-L-alanyl-L-seryl-L-threonyl-L-lysylglycyl-L-proline is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. Its unique sequence allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
658038-54-1 |
---|---|
Molekularformel |
C34H60N10O14 |
Molekulargewicht |
832.9 g/mol |
IUPAC-Name |
(2S)-1-[2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C34H60N10O14/c1-16(2)25(36)32(55)42-21(14-46)30(53)41-20(13-45)29(52)38-17(3)27(50)40-22(15-47)31(54)43-26(18(4)48)33(56)39-19(8-5-6-10-35)28(51)37-12-24(49)44-11-7-9-23(44)34(57)58/h16-23,25-26,45-48H,5-15,35-36H2,1-4H3,(H,37,51)(H,38,52)(H,39,56)(H,40,50)(H,41,53)(H,42,55)(H,43,54)(H,57,58)/t17-,18+,19-,20-,21-,22-,23-,25-,26-/m0/s1 |
InChI-Schlüssel |
JLFCTGDNTSYMRA-CYHBETLTSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N)O |
Kanonische SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NCC(=O)N1CCCC1C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.